6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of bromine and methyl groups on the triazole and pyridine rings, respectively, imparts unique chemical properties that can be exploited in various chemical reactions and applications.
Mechanism of Action
Result of Action
Some studies suggest that related compounds may have antifungal activities , indicating potential biological activity for this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The method’s efficiency and eco-friendliness make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazolo[4,3-a]pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides.
Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.
Scientific Research Applications
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Material Sciences: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or photochemical properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: Contains an imidazole ring instead of a triazole ring, leading to different chemical properties and applications.
5-Bromo-1H-pyrazolo[4,3-b]pyridine: Features a pyrazole ring, which alters its electronic properties and reactivity
Uniqueness
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and methyl groups, which provide distinct steric and electronic effects. These modifications can enhance its binding affinity to specific targets and improve its chemical stability, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNXGBBBLDGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NN=CN12)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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